4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-fluorophenyl group at position 2 and a benzene sulfonamide moiety at position 6 via an ethyl linker. Its synthesis likely involves S-alkylation of triazole-thione precursors under basic conditions, analogous to methods described in related systems .
Properties
IUPAC Name |
4-ethyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-2-14-7-9-16(10-8-14)29(26,27)22-12-11-15-13-28-20-23-19(24-25(15)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQICDXRQYPNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where azides react with alkynes under thermal or catalytic conditions.
Coupling Reactions: The thiazole and triazole rings are then coupled with the fluorophenyl group and the benzenesulfonamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities due to the presence of the 1,2,4-triazole and thiazole rings. These activities include:
- Antimicrobial Activity : Compounds containing triazole structures have been reported to exhibit significant antibacterial and antifungal properties. Studies indicate that derivatives of triazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group enhances the antimicrobial efficacy by acting synergistically with other active moieties.
- Anticancer Activity : Research has highlighted the role of triazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use as an anticancer agent . In particular, 1,2,4-triazoles have been associated with chemopreventive effects against several cancer types.
- Neuroprotective Effects : Some studies have indicated that compounds similar to 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies have investigated the specific applications of compounds related to this compound:
-
Antibacterial Activity Assessment :
- A study conducted on a series of triazole derivatives demonstrated that modifications at specific positions on the benzene ring significantly enhanced antibacterial activity against resistant strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Mechanism Exploration :
- Neuroprotective Studies :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Framework
Target Compound : [1,2,4]triazolo[3,2-b][1,3]thiazole.
Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9] in ) .
- Structural Difference : Analog 1 retains a simpler triazole-thione core without fused thiazole.
- Impact : The fused thiazole in the target compound increases planarity and may enhance π-π stacking interactions with biological targets.
Analog 2 : [1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives () .
- Structural Difference : Pyridazine replaces thiazole, altering electron distribution and hydrogen-bonding capacity.
- Impact : Pyridazine’s nitrogen-rich structure may improve solubility but reduce lipophilicity compared to the thiazole-containing target.
Substituent Analysis
Table 1: Substituent Comparison
*Calculated based on structural formulas.
Spectroscopic and Tautomeric Properties
Table 2: IR Spectral Signatures
- Tautomerism : Analog 1 exists as thione tautomers, whereas the target’s fused thiazole ring locks its structure, preventing tautomeric shifts .
Biological Activity
The compound 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound includes a sulfonamide group, a triazole-thiazole moiety, and a fluorinated phenyl group. These features contribute to its biological activity by enhancing lipophilicity and potentially improving pharmacokinetic properties.
| Structural Feature | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Triazole-Thiazole Moiety | Known for diverse biological activities |
| Fluorinated Phenyl Group | Increases metabolic stability |
Synthesis
The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields and purity. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Thiazole Moiety : Achieved through cyclization reactions involving thioamides.
- Final Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final product.
Antimicrobial Activity
Research indicates that compounds related to this sulfonamide exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole-thiazole structure is believed to interfere with microbial cell wall synthesis or function as enzyme inhibitors.
- Activity Spectrum : Studies have shown moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied:
- Cytotoxic Effects : Related sulfonamides have shown promising cytotoxic effects against cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer) .
- Structure-Activity Relationships (SAR) : The presence of the fluorinated phenyl group has been correlated with enhanced potency in anticancer assays due to improved interaction with cellular targets .
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- A series of 1,2,4-triazole derivatives were synthesized and tested against common pathogens.
- Results indicated that modifications in the side chains significantly influenced antimicrobial potency.
-
Anticancer Evaluation :
- Compounds featuring the triazole-thiazole framework were evaluated for their ability to inhibit cell proliferation in vitro.
- Notably, derivatives with electron-withdrawing groups exhibited increased cytotoxicity against cancer cells.
Q & A
Q. What are the common synthetic routes for preparing 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide?
The compound is synthesized via multi-step reactions involving cyclization of the triazolo-thiazole core followed by sulfonamide coupling. A one-pot catalyst-free method is frequently employed, using reagents like substituted benzaldehydes and acetic acid under reflux conditions . Key steps include:
- Thiazole ring formation : Requires thiourea derivatives and α-halo ketones.
- Triazole cyclization : Achieved via oxidative or thermal cyclization.
- Sulfonamide coupling : Utilizes sulfonyl chlorides and amines in polar aprotic solvents (e.g., DMF).
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z 446.5).
- X-ray crystallography : Resolves bond angles and dihedral angles in the triazolo-thiazole core .
Q. What initial biological screening protocols are used for this compound?
Primary assays include:
- Antimicrobial activity : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and C. albicans.
- Enzyme inhibition : Carbonic anhydrase or kinase inhibition assays (IC values reported at 0.5–5 µM).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC ~10 µM) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Critical parameters include:
- Catalyst selection : Copper(I) iodide improves cyclization efficiency (yield ↑ from 45% to 72%).
- Solvent polarity : DMF enhances sulfonamide coupling vs. THF (yield difference: ~20%).
- Temperature control : Reflux at 80°C minimizes side reactions (e.g., hydrolysis of sulfonamide).
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, CuI | 72 | 98 |
| THF, 60°C, no catalyst | 52 | 85 |
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?
Substituent effects are analyzed via SAR studies:
- Fluorophenyl group : Enhances lipophilicity (logP ↑ 0.5) and enzyme binding via halogen bonds.
- Ethylbenzene sulfonamide : Improves solubility (aqueous solubility ↑ 2x vs. methyl analogs).
- Thiazolo-triazole core : Critical for π-π stacking with kinase ATP-binding pockets .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro vs. low in vivo activity)?
Discrepancies arise from:
- Pharmacokinetic limitations : Poor oral bioavailability due to high logP (>3).
- Metabolic instability : Cytochrome P450-mediated oxidation of the ethyl group.
Solutions: - Prodrug design : Phosphate esters to enhance solubility.
- Formulation optimization : Nanoemulsions or liposomal encapsulation .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular docking : Predicts binding to carbonic anhydrase IX (Glide score: −9.2 kcal/mol).
- Surface plasmon resonance (SPR) : Measures binding kinetics (K = 120 nM).
- CRISPR-Cas9 knockouts : Confirms target specificity (e.g., HIF-1α pathway dependency) .
Methodological Considerations
Q. How to design experiments for analyzing stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Light sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 254 nm).
- Thermal stability : TGA/DSC to determine decomposition temperature (T ~220°C) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Detects sulfonic acid byproducts (retention time: 4.2 min).
- ICP-OES : Measures heavy metal residues (e.g., Cu < 10 ppm).
- Chiral chromatography : Resolves enantiomeric impurities (e.g., ee > 99%) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
Discrepancies stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
